molecular formula C21H26F3N5O B2944017 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 1396855-96-1

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2944017
CAS No.: 1396855-96-1
M. Wt: 421.468
InChI Key: HMJUBJKOLOFFOK-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 1,2,4-triazole moiety substituted with a cyclohexyl group and a trifluoromethylbenzoyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the cyclohexyl substituent may influence conformational flexibility and receptor binding. Piperazine scaffolds are widely exploited in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties.

Properties

IUPAC Name

[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5O/c22-21(23,24)17-8-6-16(7-9-17)20(30)28-12-10-27(11-13-28)14-19-26-25-15-29(19)18-4-2-1-3-5-18/h6-9,15,18H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJUBJKOLOFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine is a complex organic compound notable for its potential biological activities. This compound integrates various pharmacologically relevant structural motifs that may enhance its efficacy in therapeutic applications. The presence of a piperazine core, a 1,2,4-triazole moiety, and a trifluoromethylbenzoyl group suggests diverse biological interactions.

Structural Overview

The compound's structure can be dissected into three main components:

  • Piperazine Core : Known for enhancing solubility and bioavailability.
  • Triazole Moiety : Associated with antifungal and antibacterial properties.
  • Trifluoromethylbenzoyl Group : Likely contributes to lipophilicity and receptor binding affinity.

Antimicrobial Properties

The triazole ring is well-documented for its antifungal activity. Compounds with similar structures have shown promising results against various pathogens. For instance, fluconazole and itraconazole, both containing triazole rings, are established antifungal agents. The compound under discussion may exhibit comparable or enhanced activity due to the unique structural modifications provided by the cyclohexyl and trifluoromethyl groups.

Antibacterial Activity

Research indicates that triazole derivatives possess significant antibacterial activity. In vitro studies have demonstrated that compounds similar to this compound exhibit minimum inhibitory concentration (MIC) values that suggest effective action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

A selection of studies highlights the biological efficacy of similar compounds:

Study ReferenceCompoundActivityMIC Value
Pyrrole derivativesAntibacterial3.12 - 12.5 µg/mL
Triazolethione derivativesAntibacterialComparable to rifampicin
FluconazoleAntifungal0.25 µg/mL

These findings suggest that the compound may possess potent antibacterial and antifungal properties, warranting further investigation.

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Fungal Ergosterol Synthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase.
  • Disruption of Bacterial Cell Wall Synthesis : Potential interference with peptidoglycan synthesis could account for its antibacterial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Triazole Motifs

Compound Name Key Structural Features Key Differences Biological Activity/Notes Reference
1-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine Cyclohexyl-triazolylmethyl, trifluoromethylbenzoyl-piperazine N/A Hypothesized CNS activity due to piperazine core; no direct bioactivity data available.
1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine (40) Nitro-triazolylpropyl, trifluoromethylbenzyl-piperazine Benzyl vs. benzoyl group; nitro-triazole vs. cyclohexyl-triazole Anti-Chagasic activity (IC₅₀ = 0.8 µM); high selectivity index.
CP 55 [(E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol] Bromobenzylidene-triazole, trifluoromethylphenyl No piperazine; thiol group at position 3 Antibacterial activity (MIC = 4 µg/mL against S. aureus).
10a [4-{$$5-(Morpholin-4-ylcarbonyl)pyridin-3-yl$$
benzoic acid-piperazine hybrid] Piperazine linked to morpholine-carbonylpyridyl Morpholine-carbonyl vs. trifluoromethylbenzoyl Anticancer activity (IC₅₀ = 12 µM against MCF-7 cells).

Functional Group Variations and Impact

  • Trifluoromethylbenzoyl vs. Trifluoromethylbenzyl: The target compound’s benzoyl group (C=O) may enhance hydrogen-bonding capacity compared to benzyl (CH₂) derivatives like compound 40 .
  • Cyclohexyl vs. Nitro-Triazole :
    The cyclohexyl group in the target compound likely improves membrane permeability over nitro-substituted triazoles (e.g., compound 40 ), which may exhibit higher reactivity but lower metabolic stability .
  • Piperazine Modifications :
    Piperazine derivatives with sulfonyl (e.g., 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine ) or thioether groups (e.g., 2-(4-ETHYL-5-((4-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE ) show divergent activities. Sulfonyl groups enhance electron-withdrawing effects, while thioethers improve radical-scavenging properties .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 40 CP 55
Molecular Weight ~480 g/mol (estimated) 528.3 g/mol 446.3 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 2.8 4.1
Melting Point Not reported 233–235°C 128–130°C
Solubility Low (due to cyclohexyl group) Moderate in DMSO Poor in water

Q & A

Q. Methodological steps :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to verify substitution patterns (e.g., cyclohexyl and trifluoromethyl groups).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS).
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

What in vitro assays are recommended for initial biological screening?

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MDA-MB-231) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

How can molecular docking studies predict the compound’s interaction with therapeutic targets (e.g., CCR5 or G-quadruplex DNA)?

  • Target Selection : Prioritize targets like CCR5 (HIV entry inhibition) or G4 DNA (anticancer activity) based on structural analogs in and .
  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Key Parameters :
    • Protonate piperazine nitrogens at physiological pH to simulate charged interactions .
    • Validate docking poses with experimental data (e.g., SPR-measured binding affinity).
  • Contradictions : If computational predictions conflict with in vitro data (e.g., low CCR5 affinity despite docking scores), re-evaluate force fields or solvation models .

What strategies improve the pharmacokinetic profile of this compound?

  • Metabolic Stability :
    • Replace labile groups (e.g., ester linkages) with stable bioisosteres.
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Oral Bioavailability :
    • Optimize logP (target 2–3) via substituent modification (e.g., cyclohexyl for lipophilicity).
    • Assess permeability using Caco-2 cell models .

How can structure-activity relationship (SAR) studies guide further optimization?

  • Critical Substituents :
    • Triazole Core : Essential for hydrogen bonding (e.g., G4 DNA recognition ).
    • Trifluoromethyl Benzoyl Group : Enhances metabolic stability and target affinity .
  • Modifications :
    • Vary cyclohexyl substituents to assess steric effects on target binding.
    • Replace benzoyl with heteroaromatic groups (e.g., pyridine) to modulate solubility .

Data Contradictions and Resolution

How should researchers address discrepancies between in silico predictions and experimental bioactivity?

  • Case Example : If computational models predict strong CCR5 binding () but in vitro assays show weak inhibition:
    • Re-evaluate Protonation States : Piperazine nitrogens may not be fully charged under assay conditions.
    • Solubility Limitations : Use DMSO stocks <0.1% to avoid aggregation artifacts.
    • Orthogonal Assays : Confirm results with fluorescence polarization or ITC .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular Weight~500–550 g/mol (estimated)
logP3.5–4.2 (predicted via ChemAxon)
Solubility (PBS)<50 µM (requires co-solvents)

Table 2: Recommended Assay Conditions

Assay TypeConditionsReferences
Antimicrobial ScreeningMueller-Hinton broth, 24–48 hr, 37°C
Cytotoxicity (MTT)72 hr exposure, 10% FBS, 5% CO₂

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